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Compound of Interest

Compound Name: (Aminooxy)acetate

Cat. No.: B1218550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carboxymethoxylamine hemihydrochloride, also known as (Aminooxy)acetic acid

hemihydrochloride, is a versatile bifunctional molecule with significant applications in

neuroscience, drug development, and biotechnology.[1][2][3] Its unique structure, possessing

both a reactive aminooxy group and a carboxyl group, allows it to act as a potent enzyme

inhibitor and a valuable crosslinking agent.[2] This technical guide provides a comprehensive

overview of its synthesis, physicochemical properties, mechanism of action, and key

experimental protocols.

Physicochemical Properties
Carboxymethoxylamine hemihydrochloride is a white to off-white crystalline powder.[3] Its key

quantitative properties are summarized in the table below for easy reference.
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Property Value Reference

CAS Number 2921-14-4 [1][3]

Molecular Formula C₂H₅NO₃·0.5HCl [1][3]

Molecular Weight 109.30 g/mol (free base) [1][3]

Melting Point 156 °C (decomposes) [4]

Solubility

Water: 100 mg/mL (clear to

slightly hazy, colorless to

faintly yellow)

Density (estimate) 1.7848 g/cm³ [4]

Purity >98.0% [3]

Synthesis of Carboxymethoxylamine
Hemihydrochloride
The synthesis of carboxymethoxylamine hemihydrochloride is well-established and a detailed

protocol is available from Organic Syntheses. The process involves two main steps: the

formation of acetone carboxymethoxime followed by its hydrolysis.

Experimental Protocol: Synthesis
Part A: Acetone Carboxymethoxime

A mixture of 612 g (4.4 moles) of bromoacetic acid and 500 g of crushed ice is chilled in an

ice-salt bath.

The mixture is made distinctly alkaline to litmus with a 40% sodium hydroxide solution

(approximately 440 g), with the addition of another 500 g of ice during neutralization.

To this solution, 292 g (4.0 moles) of acetoxime and 440 g of 40% sodium hydroxide (4.4

moles) are added, maintaining the temperature below 20°C.

The resulting mixture is allowed to flow dropwise over 3-4 hours through a steam-heated

Liebig condenser into a 5-liter round-bottomed flask cooled with running water.
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The solution is extracted three times with 500-mL portions of peroxide-free ether.

The aqueous solution is then cooled and made strongly acidic with 500 ml of concentrated

hydrochloric acid (6 moles), keeping the temperature below 15°C.

The solution is saturated with sodium chloride and immediately extracted with six 1.5-liter

portions of peroxide-free ether.

The combined ethereal extracts are distilled to remove the ether, yielding crude acetone

carboxymethoxime (333–345 g), which is used in the next step.

Part B: Carboxymethoxylamine Hemihydrochloride

The crude acetone carboxymethoxime is dissolved in approximately twice its weight of

benzene, filtered, and the benzene is removed by distillation under reduced pressure on a

steam bath.

200 g (1.52 moles) of the resulting residue is dissolved in 1 liter of water in a 5-liter flask.

2 mg of hydroquinone and 1 liter of concentrated hydrochloric acid are added.

Steam is passed through the solution for 30–40 minutes until acetone is no longer distilled

over.

The solution is concentrated under reduced pressure to a volume of 180–220 ml.

400 ml of ethanol is added, and the mixture is cooled in an ice-salt bath for 2 hours.

The crystalline carboxymethoxylamine hemihydrochloride is collected by filtration, washed

with two 50-mL portions of cold ethanol, and dried. The yield is 115–125 g (69–75%).

Mechanism of Action
Carboxymethoxylamine hemihydrochloride exerts its primary biological effects through the

inhibition of two key metabolic pathways: GABA degradation and the malate-aspartate shuttle.

Inhibition of GABA-Transaminase (GABA-T)
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Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central

nervous system. Its concentration is regulated by the enzyme GABA-transaminase (GABA-T),

which degrades GABA. Carboxymethoxylamine hemihydrochloride is a potent inhibitor of

GABA-T, leading to an increase in synaptic GABA levels. This enhancement of inhibitory

neurotransmission is the basis for its anticonvulsant properties.
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Caption: Inhibition of GABA-Transaminase by Carboxymethoxylamine Hemihydrochloride.

Inhibition of the Malate-Aspartate Shuttle
The malate-aspartate shuttle is a crucial mechanism for transporting reducing equivalents (in

the form of NADH) from the cytoplasm into the mitochondria for oxidative phosphorylation.

Carboxymethoxylamine hemihydrochloride inhibits aspartate aminotransferase, a key enzyme

in this shuttle. This disruption of cellular energy metabolism has been explored in the context of

cancer research, as some cancer cells are particularly dependent on this shuttle.
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Caption: Inhibition of the Malate-Aspartate Shuttle.
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Applications in Research and Drug Development
The bifunctional nature of carboxymethoxylamine hemihydrochloride makes it a valuable tool in

various research and development applications, particularly as a crosslinking agent.

Bifunctional Crosslinking and Oxime Ligation
The aminooxy group of carboxymethoxylamine hemihydrochloride reacts specifically with

aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation,

is highly efficient and can be performed under mild, aqueous conditions, making it suitable for

bioconjugation. The carboxyl group can be activated to react with primary amines, allowing for

the coupling of molecules to proteins or other amine-containing surfaces.

Preparation of Aldehyde/Ketone-containing Molecule: The target molecule (e.g., a protein, a

solid support) is modified to introduce an aldehyde or ketone group. This can be achieved

through various methods, such as periodate oxidation of carbohydrates.

Reaction Setup: The aldehyde/ketone-containing molecule is dissolved in a suitable buffer

(e.g., phosphate or acetate buffer, pH 5-7).

Addition of Carboxymethoxylamine Hemihydrochloride: A 10- to 50-fold molar excess of

carboxymethoxylamine hemihydrochloride is added to the reaction mixture.

Incubation: The reaction is incubated at room temperature for 2-12 hours. The progress of

the reaction can be monitored by techniques such as mass spectrometry or HPLC.

Purification: The resulting conjugate is purified from excess reagents by dialysis or size-

exclusion chromatography.
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Caption: General Experimental Workflow for Oxime Ligation.
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Spectroscopic Data
The identity and purity of carboxymethoxylamine hemihydrochloride can be confirmed by

spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Infrared (IR) Spectroscopy
The IR spectrum of carboxymethoxylamine hemihydrochloride exhibits characteristic peaks

corresponding to its functional groups.

Wavenumber (cm⁻¹) Assignment

~3400-2500 (broad)
O-H stretch (carboxylic acid), N-H stretch

(amine hydrochloride)

~1730 C=O stretch (carboxylic acid)

~1200-1000 C-O stretch

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the protons in

the molecule.

Chemical Shift (δ, ppm) Multiplicity Assignment

~4.5 s O-CH₂-COOH

~11-12 br s COOH and NH₃⁺

Note: Chemical shifts can vary depending on the solvent and concentration.

Safety and Handling
Carboxymethoxylamine hemihydrochloride should be handled with appropriate safety

precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS)

before use.
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Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face

protection.

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a

well-ventilated area.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is

hygroscopic and should be protected from moisture.

This technical guide provides a foundational understanding of carboxymethoxylamine

hemihydrochloride for researchers and professionals in drug development. Its unique

properties and reactivity offer a wide range of possibilities for innovative research and the

development of novel therapeutics and diagnostics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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